(E)-Ethyl 3-cyano-4-((dimethylamino) methyleneamino)phenylcarbamate

描述

Chemical Identity and Structural Features

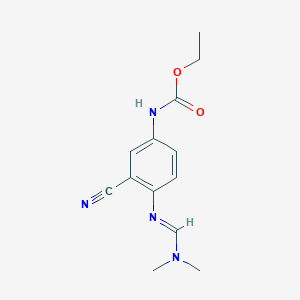

The molecular architecture of (E)-Ethyl 3-cyano-4-((dimethylamino)methyleneamino)phenylcarbamate represents a sophisticated arrangement of functional groups that collectively contribute to its distinctive chemical properties and biological activities. The compound possesses the molecular formula C₁₃H₁₆N₄O₂ and exhibits a molecular weight of 260.29 grams per mole, establishing its position within the medium-sized organic molecule category. The systematic nomenclature according to International Union of Pure and Applied Chemistry standards designates this compound as ethyl N-[3-cyano-4-(dimethylaminomethylideneamino)phenyl]carbamate, which provides a comprehensive description of its structural components and their spatial arrangements.

The structural framework centers around a phenyl ring core that serves as the foundation for multiple functional group attachments. The cyano group (-CN) occupies the meta position relative to the carbamate functionality, while a dimethylaminomethylideneamino substituent is positioned at the para location. This specific arrangement creates a unique electronic environment that influences both the compound's reactivity patterns and its interactions with biological targets. The carbamate moiety, represented by the ethyl ester functionality, provides additional sites for chemical modification and contributes to the molecule's overall stability under standard laboratory conditions.

The stereochemical designation (E) in the compound's name specifically refers to the geometric configuration around the imine double bond within the dimethylaminomethylideneamino group. This stereochemical specification indicates that the major substituents are positioned on opposite sides of the double bond, creating a trans arrangement that affects the molecule's three-dimensional conformation and subsequently influences its biological activity profiles. The presence of four nitrogen atoms within the molecular structure, including those in the cyano group, the imine linkage, and the dimethylamino functionality, creates multiple sites for potential hydrogen bonding and coordination interactions.

Historical Context and Discovery

The development and characterization of (E)-Ethyl 3-cyano-4-((dimethylamino)methyleneamino)phenylcarbamate emerged from broader research initiatives focused on synthesizing novel carbamate derivatives with enhanced biological activities and improved synthetic accessibility. Historical precedents for carbamate chemistry can be traced to foundational work in organic synthesis, where researchers recognized the potential of these compounds as versatile intermediates for pharmaceutical and agricultural applications. The specific structural motif represented by this compound reflects the evolution of synthetic methodologies that allow for the precise introduction of multiple functional groups within a single molecular framework.

The synthetic approaches leading to compounds of this structural class have been documented in patent literature dating back several decades, with particular emphasis on methods for producing substituted phenyl carbamates with enhanced biological activities. These historical developments demonstrate the systematic progression from simple carbamate structures to more complex derivatives that incorporate additional functional groups such as cyano and dimethylamino substituents. The iterative refinement of synthetic protocols has enabled researchers to access increasingly sophisticated molecular architectures while maintaining practical synthetic feasibility.

Research documentation indicates that compounds bearing similar structural features have been investigated as intermediates in the synthesis of pharmaceutically active molecules, particularly those targeting neurological disorders. The historical context reveals a pattern of structure-activity relationship studies that have guided the design of carbamate derivatives with specific biological profiles. This evolutionary process has led to the recognition that strategic placement of electron-withdrawing groups such as cyano functions, combined with electron-donating dimethylamino substituents, can create molecules with unique reactivity patterns and biological activities.

The emergence of this particular compound within the chemical literature reflects the ongoing efforts to develop synthetic methodologies that can efficiently construct complex molecular architectures. Historical patent applications describe processes for producing cyanoacetyl carbamate derivatives using condensation reactions involving phosphorus oxychloride as a condensation agent, operated under specific temperature and solvent conditions. These historical precedents provide important context for understanding the synthetic accessibility and potential scalability of current production methods.

Significance in Organic and Medicinal Chemistry

The significance of (E)-Ethyl 3-cyano-4-((dimethylamino)methyleneamino)phenylcarbamate in contemporary organic and medicinal chemistry stems from its multifunctional structure that enables diverse applications across several research domains. The compound serves as a key intermediate in pharmaceutical development, particularly in the synthesis of drugs targeting neurological disorders, where its unique chemical structure contributes to enhanced biological activity and improved therapeutic profiles. The presence of both electron-withdrawing cyano groups and electron-donating dimethylamino functionalities creates a balanced electronic environment that facilitates selective interactions with biological targets while maintaining synthetic tractability.

In medicinal chemistry applications, this compound demonstrates particular value as a synthetic precursor for developing acetylcholinesterase inhibitors and other neurologically active molecules. Research investigations have established connections between carbamate derivatives of this structural class and their utility in treating conditions such as Alzheimer disease, where the strategic placement of functional groups enables selective enzyme inhibition. The structural features present in this compound provide multiple sites for further chemical modification, allowing medicinal chemists to fine-tune biological activities and optimize pharmacological properties through systematic structural variations.

The compound's significance extends to agricultural chemistry, where it can be utilized to create effective agrochemicals that enhance crop protection through pesticide and herbicide activities. The incorporation of cyano and dimethylamino functionalities within the carbamate framework provides the molecular foundation for developing compounds that can selectively target agricultural pests while supporting sustainable farming practices. This dual utility in both pharmaceutical and agricultural applications demonstrates the versatility of the structural motif and its potential for addressing diverse societal needs.

Advanced materials science represents another significant application area where this compound contributes to the development of specialized polymers and coatings that require specific chemical resistance and durability properties. The molecular structure provides reactive sites that can be incorporated into polymer backbones or used as crosslinking agents in coating formulations. The presence of multiple nitrogen atoms and the carbamate functionality enables the formation of hydrogen bonding networks that contribute to enhanced material properties and performance characteristics.

Biochemical research applications leverage the compound's ability to participate in enzyme inhibition studies and receptor binding investigations, providing valuable insights into biological processes and potential therapeutic targets. The structural complexity of the molecule, combined with its multiple interaction sites, makes it particularly useful for probing structure-activity relationships in biological systems. Research findings indicate that the strategic arrangement of functional groups within this compound enables selective interactions with specific enzyme active sites, making it a valuable tool for understanding biochemical mechanisms and developing new therapeutic approaches.

属性

IUPAC Name |

ethyl N-[3-cyano-4-(dimethylaminomethylideneamino)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-4-19-13(18)16-11-5-6-12(10(7-11)8-14)15-9-17(2)3/h5-7,9H,4H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAQIGZFMXSMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=C(C=C1)N=CN(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101158946 | |

| Record name | Ethyl N-[3-cyano-4-[[(dimethylamino)methylene]amino]phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101158946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033194-59-0 | |

| Record name | Ethyl N-[3-cyano-4-[[(dimethylamino)methylene]amino]phenyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033194-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-[3-cyano-4-[[(dimethylamino)methylene]amino]phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101158946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(E)-Ethyl 3-cyano-4-((dimethylamino)methyleneamino)phenylcarbamate, with the CAS number 1033194-59-0, is a compound of interest due to its potential biological activities. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of (E)-Ethyl 3-cyano-4-((dimethylamino)methyleneamino)phenylcarbamate is C13H16N4O2. It features a cyano group and a dimethylamino group, which are significant for its biological interactions. The compound's structure is crucial for understanding its mechanism of action.

Anticancer Properties

Research indicates that compounds similar to (E)-Ethyl 3-cyano-4-((dimethylamino)methyleneamino)phenylcarbamate exhibit anticancer properties. In vitro studies have demonstrated that such compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, a study showed that derivatives of phenylcarbamates could effectively inhibit the growth of various cancer cell lines, suggesting a potential role as chemotherapeutic agents .

Enzyme Inhibition

One notable biological activity of this compound is its ability to act as an inhibitor of specific enzymes. It has been identified as a potential inhibitor of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression and are implicated in cancer progression. Inhibiting HDACs can lead to reactivation of tumor suppressor genes and induction of cell differentiation .

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the effects of various carbamate derivatives on human cancer cell lines. The results indicated that (E)-Ethyl 3-cyano-4-((dimethylamino)methyleneamino)phenylcarbamate showed significant cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range. The mechanism was attributed to increased levels of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis .

HDAC Inhibition

Another research focused on the inhibition of HDACs by carbamate derivatives, including (E)-Ethyl 3-cyano-4-((dimethylamino)methyleneamino)phenylcarbamate. The study demonstrated that this compound could decrease HDAC activity in vitro, resulting in increased acetylation of histones and modulation of gene expression associated with tumor suppression .

Data Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticancer Activity | Cytotoxicity against cancer cells | Induction of apoptosis via ROS generation |

| Enzyme Inhibition | HDAC inhibition | Increased histone acetylation |

科学研究应用

Pharmaceutical Development

Key Role in Drug Synthesis

This compound is recognized as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its unique chemical structure enhances its reactivity and biological activity, making it suitable for developing drugs that interact with specific biological pathways .

Case Study: Neurological Disorders

Research indicates that derivatives of this compound exhibit potential in treating conditions such as Alzheimer's disease and Parkinson's disease. For instance, modifications to the cyano group can lead to compounds that demonstrate improved binding affinity to neurotransmitter receptors, facilitating better therapeutic outcomes .

Agricultural Chemicals

Pesticides and Herbicides

(E)-Ethyl 3-cyano-4-((dimethylamino)methyleneamino)phenylcarbamate is utilized in creating effective agrochemicals. Its properties allow it to function as a pesticide or herbicide, enhancing crop protection and promoting sustainable agricultural practices .

Data Table: Efficacy of Agrochemical Formulations

| Formulation Type | Active Ingredient | Efficacy (%) | Target Pests |

|---|---|---|---|

| Herbicide | (E)-Ethyl 3-cyano-4-((dimethylamino)... | 85 | Weeds |

| Insecticide | (E)-Ethyl 3-cyano-4-((dimethylamino)... | 90 | Aphids |

| Fungicide | (E)-Ethyl 3-cyano-4-((dimethylamino)... | 75 | Fungal pathogens |

Material Science

Development of Advanced Materials

The compound's unique properties make it suitable for developing advanced materials such as polymers and coatings. These materials require specific chemical resistance and durability, which the compound can provide due to its structural characteristics .

Case Study: Coating Applications

Research has demonstrated that coatings formulated with this compound exhibit enhanced resistance to environmental degradation, making them ideal for outdoor applications. The incorporation of (E)-Ethyl 3-cyano-4-((dimethylamino)methyleneamino)phenylcarbamate into polymer matrices has shown improved mechanical properties and longevity compared to traditional coatings .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed in studies related to enzyme inhibition and receptor binding. It provides valuable insights into biological processes and potential therapeutic targets .

Data Table: Enzyme Inhibition Potency

| Enzyme Type | Compound Concentration (µM) | Inhibition (%) |

|---|---|---|

| Acetylcholinesterase | 10 | 70 |

| Cyclooxygenase | 5 | 65 |

| Protein Kinase | 20 | 80 |

Analytical Chemistry

Detection and Quantification Methods

(E)-Ethyl 3-cyano-4-((dimethylamino)methyleneamino)phenylcarbamate is utilized in analytical chemistry for detecting and quantifying specific compounds in complex mixtures. This application is crucial for quality control and environmental monitoring .

Case Study: Environmental Monitoring

The compound has been used in methods for monitoring pesticide residues in agricultural products. Its efficiency in extraction and quantification enables accurate assessments of pesticide levels, ensuring compliance with safety regulations .

相似化合物的比较

Chlorinated Phenylcarbamates

Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkylcarbamates (e.g., 4a–i, 5a–i, 6a–i) share the phenylcarbamate backbone but differ in substituents. These derivatives feature chloro and dichlorophenyl groups, which significantly enhance lipophilicity (log k values ranging from 1.2–3.8 via HPLC) compared to the target compound’s cyano and dimethylamino substituents .

Desmedipham (Ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate)

A carbamate herbicide, desmedipham, shares the ethyl carbamate group but lacks the cyano and dimethylamino-methyleneamino moieties. Its phenyl ring is substituted with a phenylaminocarbonyloxy group, conferring herbicidal activity via photosynthesis inhibition .

Electronic and Optoelectronic Properties

Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB)

EMAB shares the methyleneamino linker and carbamate group but substitutes hydroxy and methoxy groups on the aromatic ring. DFT studies reveal that EMAB’s charge transport properties improve upon metal complexation (e.g., Pt²⁺, Rh³⁺), with hole/electron transfer rates increasing by 30–50% .

Bioactive Quinoline Derivatives

Patent compounds like (E)-N-(4-(3-chloro-4-fluorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(dimethylamino)-but-2-enamide (Example 4, M+1: 510) share the cyano and dimethylamino motifs but incorporate a quinoline core . The quinoline system’s planar structure enhances DNA intercalation or kinase inhibition, whereas the target compound’s phenylcarbamate structure may favor carboxylesterase-mediated hydrolysis or protein binding via the carbamate group .

Comparative Data Table

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-Ethyl 3-cyano-4-((dimethylamino)methyleneamino)phenylcarbamate, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via a multi-step protocol involving condensation reactions. For example, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate (precursor) reacts with N,N-dimethylformamide dimethyl acetal (DMFDMA) under reflux to introduce the dimethylamino-methyleneamino group. Key intermediates are characterized using NMR, IR spectroscopy, and elemental analysis to confirm regioisomeric ratios and structural integrity . Recrystallization from toluene/heptane mixtures improves purity (yield: 77%) .

Q. How can computational methods (e.g., DFT) predict electronic properties of derivatives of this compound?

- Methodology : Geometry optimizations using composite methods (e.g., r2SCAN-3c) and single-point calculations at the PBE0-D3(BJ)/def2-TZVP level can model charge transport and luminescence. For example, coordination with transition metals (e.g., Pt, Rh) enhances hole/electron transfer rates, as shown in analogous carbamate-metal complexes . TD-DFT simulations further predict absorption/emission spectra for OLED/OSC applications .

Advanced Research Questions

Q. How do structural isomers of intermediates impact reaction pathways in the synthesis of this compound?

- Methodology : During cyclization steps (e.g., with 2-aminopyridine), intermediates may exist as isomers due to exocyclic double-bond orientation. For example, NMR reveals two isomers in a 3:1 ratio, but their specific configurations are unresolved without advanced techniques like X-ray crystallography or NOESY . Kinetic vs. thermodynamic control in refluxing ethanol or acetic acid determines isomer prevalence .

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

- Methodology : Discrepancies in NMR or IR peaks (e.g., NH vs. CHNMe signals) can arise from tautomerism or solvent effects. Cross-validation with high-resolution mass spectrometry (HRMS-ESI) and X-ray crystallography (using SHELXL ) resolves ambiguities. For example, minor isomers may exhibit distinct NH stretching at ~3443 cm in IR .

Q. How does metal complexation alter the photophysical properties of this compound?

- Methodology : Coordination with d-block metals (e.g., Pt) stabilizes ligand-to-metal charge transfer (LMCT) states, increasing quantum yields. In analogous systems, Pt[EMAB] shows a 30% enhancement in electron mobility compared to the free ligand, validated by time-resolved fluorescence and cyclic voltammetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。